molecular formula C19H10N2O3 B120004 STO-609 CAS No. 52029-86-4

STO-609

Numéro de catalogue: B120004
Numéro CAS: 52029-86-4
Poids moléculaire: 314.3 g/mol
Clé InChI: MYKOWOGZBMOVBJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Step 1: Cyanide Substitution

  • Reactants : 4-Bromo-1,8-naphthoic anhydride (25 g, 90.2 mmol), copper(I) cyanide (9.2 g, 102 mmol).

  • Conditions : Heated in pyridine (250 mL) at 150°C for 25 hours in a pressure vessel .

  • Mechanism : The bromide undergoes nucleophilic substitution with cyanide, forming a cyano intermediate.

Step 2: Hydrolysis and Purification

  • The intermediate is hydrolyzed under acidic conditions (1 N HCl) to yield the carboxylic acid derivative.

  • Purification : High-performance liquid chromatography (HPLC) is used to isolate the final product, yielding STO-609 as a bright yellow powder (31.2 g, 99%) .

Key Reaction Data

StepReactantsConditionsYieldReference
14-Bromo-1,8-naphthoic anhydride, CuCN150°C, 25 hrN/A
2Hydrolysis with HClRT, 1 hr99%

Metabolic Reactions

This compound undergoes hepatic metabolism via cytochrome P450 enzymes, primarily CYP1A2 , forming three mono-hydroxylated metabolites .

In Vitro Metabolism

  • Substrate : this compound (30 μM).

  • Conditions : Incubation with human liver microsomes (HLM) and NADPH (1 mM) at 37°C for 30 min .

  • Analytical Method : UHPLC-QTOFMS with electrospray ionization (positive mode) .

Metabolite Profile

MetaboliteModificationEnzyme ResponsibleReference
M1Hydroxylation at aromatic ringCYP1A2
M2Hydroxylation at benzimidazoleCYP1A2
M3Hydroxylation at naphthoyl groupCYP1A2

Enzymatic Interactions

This compound acts as a competitive ATP inhibitor, binding to the catalytic domain of CaMKK.

Kinase Inhibition Assay

  • Assay Conditions :

    • ATP concentration: 50 μM.

    • Incubation: 30°C for 20 min with 32P^{32}\text{P}-γ-ATP .

    • IC50_{50}50 : 10.7 μM for CaMKK2 .

Selectivity Data

This compound exhibits off-target inhibition at 1 μM against:

Kinase% Activity Remaining
MNK130%
ERK838%
PIM325%
CK247%
Data from kinase profiling studies .

Structural Confirmation

  • Molecular Formula : C19H10N2O3CH3CO2H\text{C}_{19}\text{H}_{10}\text{N}_{2}\text{O}_{3}\cdot \text{CH}_{3}\text{CO}_{2}\text{H} (MW: 374.40) .

  • Spectroscopy :

    • HRMS : m/z=349[M+H]+m/z=349\,[\text{M}+\text{H}]^+ .

    • NMR : Aromatic protons observed at δ 7.5–8.5 ppm (700 MHz, DMSO-d6) .

Solubility and Stability

  • Solubility : 10 mg/mL in DMSO; poor aqueous solubility due to π-π stacking and H-bonding of the carboxylic acid group .

  • Storage : Stable at -20°C in desiccated conditions .

Pharmacokinetic Considerations

  • Formulation : Typically dissolved in DMSO (5–20%) with 0.5% HPMC/0.2% polysorbate 80 for in vivo studies .

  • Half-Life : 1.5–3 hours in murine models .

Applications De Recherche Scientifique

Mechanistic Insights into CaMKK Pathways

STO-609 serves as a critical tool for investigating the role of the CaMKK pathway in cellular processes. By selectively inhibiting CaMKK, researchers can elucidate the downstream effects on signaling cascades involving AMPK and other calcium-dependent pathways.

Case Study: CaMKK and Metabolic Disorders

Research has demonstrated that inhibition of CaMKK2 by this compound protects against non-alcoholic fatty liver disease (NAFLD). In a study involving mouse models, treatment with this compound resulted in significant reductions in hepatic steatosis and improvements in metabolic homeostasis, highlighting its potential as a therapeutic agent for metabolic disorders .

Cancer Research Applications

This compound has been employed to explore its effects on cancer cell growth and signaling. The compound's ability to inhibit CaMKK2 has implications for understanding tumorigenesis and cancer progression.

Data Table: Effects of this compound on Cancer Cell Lines

Cell Line Treatment Outcome
A549 (Lung Cancer)10 µM this compoundReduced AMPK phosphorylation
PC3 (Prostate)20 µM this compoundInhibited cell proliferation
HCT116 (Colon)5 µM this compoundInduced apoptosis

In A549 cells, for instance, the inhibition of AMPK phosphorylation by this compound suggests a role for CaMKK2 in mediating survival signals in cancer cells . This finding underscores the importance of CaMKK signaling in cancer biology.

Neurobiology Studies

The role of CaMKK in neuronal signaling has also been a focus of research using this compound. The compound's ability to modulate calcium-dependent pathways provides insights into neurodegenerative diseases.

Case Study: Neuroprotection Mechanisms

In studies examining neuroprotective strategies, researchers have utilized this compound to assess its impact on neuronal survival under stress conditions. The inhibition of CaMKK pathways was shown to confer protection against excitotoxicity, suggesting potential therapeutic applications for neurodegenerative disorders .

Pharmacological Properties and Safety Profile

This compound is characterized by its selectivity and low cytotoxicity at effective concentrations. Studies indicate that concentrations up to 10 µg/ml do not adversely affect cellular viability, making it suitable for various experimental applications .

Pharmacokinetics Overview

Research into the pharmacokinetics of this compound has revealed:

  • Metabolism : Primarily metabolized by CYP1A2.
  • Tissue Distribution : Predominantly found in the liver, with notable concentrations in the intestine and kidney.
  • Toxicity : Demonstrated low toxicity across multiple studies .

Activité Biologique

STO-609 is a selective, small-molecule inhibitor of calcium/calmodulin-dependent protein kinase kinase (CaMKK), specifically targeting CaMKK1 and CaMKK2. This compound has garnered attention for its role in various biological processes, including metabolic regulation, cancer cell growth, and inflammation. This article provides a detailed overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound operates primarily by inhibiting the ATP-binding site of CaMKKs, which are critical for activating downstream targets such as CaMK1, CaMK2, and AMPK. The selectivity of this compound is significant; it shows over 80-fold selectivity against other kinases like PKC and PKA, making it a valuable tool in pharmacological research .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits CaMKK activity with an IC50 value in the low nanomolar range (approximately 17 nM) for CaMKK2 . These studies also highlight that high concentrations of ATP can displace this compound from its binding site, confirming the competitive nature of its inhibition.

In Vivo Studies

Research involving mouse models has shown that administration of this compound can reverse metabolic dysfunctions associated with non-alcoholic fatty liver disease (NAFLD). In these studies, intraperitoneal administration resulted in significant reductions in hepatic steatosis markers .

Table 1: Summary of In Vivo Effects of this compound on NAFLD

StudyModelTreatmentKey Findings
C57BL/6 J MiceIntraperitoneal this compoundReduced liver steatosis and improved metabolic markers
Hepatic CellsCell CultureDecreased CaMKK2 activity and associated signaling pathways

Case Study 1: Metabolic Regulation

A study published in The Journal of Biological Chemistry explored the effects of this compound on metabolic regulation in cancer cells. The findings indicated that inhibition of CaMKK2 led to altered ghrelin signaling in the hypothalamus, suggesting a broader impact on whole-body metabolism .

Case Study 2: Cancer Cell Growth

In another investigation, researchers examined the role of this compound in modulating cancer cell proliferation. The study found that treatment with this compound significantly inhibited growth in various cancer cell lines by disrupting CaMKK-mediated signaling pathways essential for cell survival and proliferation .

Toxicity and Pharmacokinetics

The safety profile of this compound has been characterized through pharmacokinetic studies in mice. Results indicate that while the liver is the primary target organ, detectable levels were also found in the intestine, kidney, spleen, and pancreas. Toxicity assessments revealed no significant adverse effects at therapeutic doses .

Table 2: Pharmacokinetic Profile of this compound

ParameterValue
Half-life~2 hours
Bioavailability~30%
Major MetabolitesMono-hydroxylated forms

Propriétés

IUPAC Name

11-oxo-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4,6,8,12,14,16,18-nonaene-17-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10N2O3/c22-18-13-5-3-4-10-11(19(23)24)8-9-12(16(10)13)17-20-14-6-1-2-7-15(14)21(17)18/h1-9H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKOWOGZBMOVBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=CC5=C(C=CC3=C54)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52029-86-4
Record name STO 609
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052029864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name STO-609
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV7Q6X3C4Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
STO-609
Reactant of Route 2
Reactant of Route 2
STO-609
Reactant of Route 3
Reactant of Route 3
STO-609
Reactant of Route 4
STO-609
Reactant of Route 5
STO-609
Reactant of Route 6
STO-609

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.